molecular formula C16H11F2N3OS B11059328 2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11059328
M. Wt: 331.3 g/mol
InChI Key: OUZBBKZSLAYOGV-UHFFFAOYSA-N
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Description

2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a thienopyridine ring, and multiple fluorine substitutions. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: Starting with a suitable precursor such as 2-amino-4,5-difluorophenol, the benzoxazole ring is formed through a cyclization reaction with a carboxylic acid derivative under acidic conditions.

    Thienopyridine Ring Construction: The thienopyridine ring is synthesized by reacting 2-chloro-3,5-dimethylpyridine with a thiophene derivative in the presence of a base, such as potassium carbonate, under reflux conditions.

    Coupling Reaction: The final step involves coupling the benzoxazole and thienopyridine intermediates using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially modifying the functional groups present in the molecule.

    Substitution: Halogen substitution reactions can occur, particularly at the fluorine sites, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct electronic and steric properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11F2N3OS

Molecular Weight

331.3 g/mol

IUPAC Name

2-(6,7-difluoro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C16H11F2N3OS/c1-6-5-7(2)20-16-10(6)12(19)14(23-16)15-21-9-4-3-8(17)11(18)13(9)22-15/h3-5H,19H2,1-2H3

InChI Key

OUZBBKZSLAYOGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NC4=C(O3)C(=C(C=C4)F)F)N)C

Origin of Product

United States

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